Metabolic Origin Confirmed by Synthetic Reference Standard vs. Other Flumatinib Metabolites
Among 34 flumatinib metabolites detected in human plasma, urine, and feces, only 7 primary metabolites—including N-desmethyl flumatinib (M1)—were unambiguously confirmed by comparison with synthetic reference standards [1]. This structural confirmation is absent for the majority of oxidation metabolites (M2-1, M2-4, M2-7, M2-9, M14) and secondary conjugates, which were identified solely by mass spectrometric inference without authenticated reference material [1]. M1 is thus the only circulating metabolite with dual confirmation of structural identity and pharmacological relevance.
| Evidence Dimension | Structural confirmation status among flumatinib metabolites |
|---|---|
| Target Compound Data | N-Desmethyl flumatinib (M1): confirmed by synthetic reference standard [1] |
| Comparator Or Baseline | 34 total metabolites detected; 7 confirmed by synthetic standards; remaining 27 metabolites (including M2 series oxidation products and glucuronide conjugates) lack authenticated reference material [1] |
| Quantified Difference | M1 is among the 7 of 34 metabolites (~21%) with definitive structural authentication; the sole circulating metabolite with both structural certification and pharmacological activity similar to parent [2] |
| Conditions | UPLC/Q-TOF mass spectrometry analysis of plasma, urine, and feces from CML patients receiving oral flumatinib mesylate (Gong et al., 2010) |
Why This Matters
Only an authenticated reference standard enables regulatory-compliant bioanalytical method validation; metabolites lacking synthetic reference material cannot serve as quantitative calibrators in GLP bioequivalence or therapeutic drug monitoring studies.
- [1] Gong A, Chen X, Deng P, Zhong D. Metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Drug Metab Dispos. 2010;38(8):1328-1340. doi:10.1124/dmd.110.032326 View Source
- [2] Chen Y, Shi Y, Hong Z, et al. Effect of high-fat diet on the pharmacokinetics and safety of flumatinib in healthy Chinese subjects. Cancer Chemother Pharmacol. 2020;86(3):339-346. doi:10.1007/s00280-020-04117-w View Source
